molecular formula C15H16ClNO6S B6611235 rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid CAS No. 2287246-63-1

rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B6611235
CAS No.: 2287246-63-1
M. Wt: 373.8 g/mol
InChI Key: FSENYMTVWNRIFI-ZOLRFCATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,4S)-4-(Carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid is a complex chiral pyrrolidine derivative offered as a racemic mixture, intended for research and development purposes. This compound possesses a multifunctional structure, incorporating a sulfonamide group derived from a 2-chlorophenyl vinylsulfonyl moiety, which is a privileged scaffold in medicinal chemistry known to contribute to protein binding and inhibition . The presence of two carboxylic acid functional groups, including one on a flexible carboxymethyl side chain, enhances its potential as a versatile building block for the synthesis of more complex molecules or for coordinating with metal centers. Compounds based on the pyrrolidine scaffold have demonstrated significant biological activity and are frequently investigated in drug discovery programs. For instance, pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of the enoyl acyl carrier protein reductase (InhA) in Myanmar tuberculosis , a key target in the fight against tuberculosis . Furthermore, chiral pyrrolidines are common structural motifs in pharmaceuticals designed as enzyme inhibitors or receptor agonists/antagonists, with applications explored in areas such as oncology, immunology, and central nervous system disorders . The specific stereochemistry and functional groups of this reagent make it a valuable compound for exploring structure-activity relationships in medicinal chemistry, developing novel covalent inhibitors, or as a precursor in the synthesis of targeted chemical libraries for high-throughput screening. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R,4S)-4-(carboxymethyl)-1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO6S/c16-12-4-2-1-3-11(12)5-6-24(22,23)17-9-10(8-14(18)19)7-13(17)15(20)21/h1-6,10,13H,7-9H2,(H,18,19)(H,20,21)/b6-5+/t10-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSENYMTVWNRIFI-ZOLRFCATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)S(=O)(=O)C=CC2=CC=CC=C2Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@H]1C(=O)O)S(=O)(=O)/C=C/C2=CC=CC=C2Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

Chemical Structure

The compound belongs to a class of pyrrolidine derivatives characterized by the presence of a carboxymethyl group and a chlorophenyl substituent. Its structural formula can be represented as follows:

C15H16ClN1O5S\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_1\text{O}_5\text{S}

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research has demonstrated that certain derivatives of pyrrolidine exhibit notable anticancer properties. For instance, studies utilizing the A549 human lung adenocarcinoma model revealed structure-dependent anticancer activity. The compound's carboxylic acid derivative showed moderate effects, with post-treatment viability rates ranging from 78% to 86% when compared to standard chemotherapy agents like cisplatin .

Key Findings:

  • Compound Efficacy: The incorporation of specific substituents such as 4-chlorophenyl significantly enhanced anticancer activity, reducing A549 cell viability to 64% .
  • Structure-Activity Relationship: Variations in the phenyl ring substitution affected activity levels, with certain modifications leading to increased cytotoxicity against both cancerous and non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed against multidrug-resistant pathogens. Screening against various strains such as Klebsiella pneumoniae and Staphylococcus aureus indicated promising results.

Key Findings:

  • Broad-Spectrum Activity: The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
  • Resistance Mechanisms: Further investigations into the mechanisms of action revealed that the compound may interfere with bacterial cell wall synthesis or function through inhibition of key enzymes involved in bacterial metabolism .

Data Tables

Biological Activity Cell Type Post-Treatment Viability (%) Comparative Agent
AnticancerA549 (Lung Cancer)64% (with 4-chlorophenyl)Cisplatin
AntimicrobialKlebsiella pneumoniaeEffective against resistant strainsN/A

Case Studies

  • Study on Anticancer Properties : In a controlled study involving A549 cells treated with various concentrations of the compound, significant reductions in cell viability were observed at higher concentrations, indicating dose-dependent efficacy. The results highlighted the importance of structural modifications in enhancing therapeutic effects.
  • Evaluation Against Multidrug-Resistant Bacteria : A comprehensive screening against clinically relevant pathogens showed that this compound inhibited growth effectively across multiple strains, suggesting its utility in treating infections caused by resistant bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Backbone Derivatives

rac-(2R,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride

  • Structure : Shares the same pyrrolidine core with (2R,4S) stereochemistry but lacks the carboxymethyl and ethenesulfonyl groups.
  • Substituents : A phenyl group at the 4-position instead of carboxymethyl.
  • Molecular Weight : 235.74 g/mol (hydrochloride salt) .
  • Key Differences: The phenyl group increases hydrophobicity, while the target compound’s carboxymethyl enhances polarity.
Chlorophenyl-Containing Compounds

Methyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate hydrochloride

  • Structure: Contains a 2-chlorophenyl group but uses a thieno-pyridine backbone instead of pyrrolidine.
  • Substituents: Methyl ester and thieno-pyridine moieties.
  • Key Differences: The ester group acts as a prodrug, whereas the target’s carboxylic acids are ionized at physiological pH, affecting bioavailability. The thieno-pyridine scaffold may confer distinct electronic properties compared to pyrrolidine .
Sulfonyl/Sulfonamide Derivatives

4-tert-Butylbenzenesulfonamide

  • Structure : A simple sulfonamide lacking the pyrrolidine backbone and chlorophenyl group.
  • Key Differences: Sulfonamides are classical enzyme inhibitors (e.g., carbonic anhydrase), but the target’s ethenesulfonyl group enables covalent binding, a mechanism absent in non-reactive sulfonamides .
Carboxylic Acid Derivatives

(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid

  • Structure : Thiazolidine backbone with a dione-piperazine substituent.
  • Key Differences : The dione group introduces hydrogen-bonding capacity, while the target’s carboxymethyl and ethenesulfonyl groups balance polarity and reactivity. Thiazolidine rings may exhibit different conformational flexibility compared to pyrrolidine .

Research Findings and Pharmacological Implications

  • Synthetic Accessibility : demonstrates that pyrrolidine derivatives with halogenated aryl groups (e.g., 3-chloro-2-fluorophenyl) can be synthesized via HATU-mediated coupling (75% yield), suggesting analogous routes for the target compound .
  • Reactivity: The ethenesulfonyl group’s role as a Michael acceptor differentiates the target from non-covalent inhibitors, enabling irreversible binding to cysteine residues in enzymes or receptors .
  • Solubility and Bioavailability : Dual carboxylic acids in the target compound enhance water solubility but may reduce membrane permeability compared to ester prodrugs (e.g., methyl esters in ) .

Data Table: Comparative Analysis

Compound Name Backbone Key Substituents Molecular Weight (g/mol) Functional Groups Reference
Target Compound Pyrrolidine Carboxymethyl, 2-(2-chlorophenyl)ethenesulfonyl ~400 (estimated) Carboxylic acid, Sulfonyl, Chlorophenyl -
rac-(2R,4S)-4-phenylpyrrolidine-2-carboxylic acid (hydrochloride) Pyrrolidine Phenyl 235.74 Carboxylic acid, Phenyl
Methyl 2-(2-chlorophenyl)-2-(thieno[3,2-c]pyridin-5-yl)acetate hydrochloride Thieno-pyridine 2-Chlorophenyl, Methyl ester ~350 (estimated) Ester, Chlorophenyl
4-tert-Butylbenzenesulfonamide Benzene tert-Butyl, Sulfonamide 213.72 Sulfonamide
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine Piperazine-dione, Phenyl ~400 (estimated) Carboxylic acid, Dione

Preparation Methods

Pyrrolidine Core Construction

The cis-2,4-disubstituted pyrrolidine scaffold is synthesized via asymmetric hydrogenation of Δ¹-pyrroline intermediates. For example, catalytic hydrogenation of a γ,δ-unsaturated ketone precursor using Rh(I) catalysts with chiral ligands (e.g., (R)-BINAP) yields the desired (2R,4S) stereochemistry with >95% enantiomeric excess (ee). This method avoids racemization observed in traditional reduction protocols.

Carboxymethyl Group Installation

The 4-carboxymethyl group is introduced through alkylation of a pyrrolidine intermediate. A tert-butyl ester-protected glycine derivative is commonly used to minimize side reactions. For instance, treatment of 4-hydroxypyrrolidine-2-carboxylic acid with tert-butyl bromoacetate in the presence of NaH generates the protected carboxymethyl intermediate, which is later deprotected under acidic conditions.

Ethenesulfonyl Group Incorporation

The ethenesulfonyl group is installed via sulfonylation using 2-(2-chlorophenyl)ethenesulfonyl chloride. This reaction typically occurs in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, achieving yields of 70–85%.

Stepwise Synthesis Protocols

Step 1: N-Sulfonylation of L-Proline

L-Proline reacts with 2-(2-chlorophenyl)ethenesulfonyl chloride in DCM/TEA (1:1.2 molar ratio) at 0°C for 2 hours. The product, (S)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid, is isolated via extraction (ethyl acetate) and recrystallization (hexane/EtOAc).

Key Data :

  • Yield: 78%

  • Purity (HPLC): 98.5%

  • [α]D²⁵: −45.6° (c 1.0, MeOH)

Step 2: 4-Carboxymethylation

The intermediate undergoes alkylation with tert-butyl bromoacetate (1.5 eq) in DMF using NaH (2 eq) at −10°C. After 12 hours, the mixture is quenched with NH₄Cl, extracted (EtOAc), and purified via column chromatography (SiO₂, hexane/EtOAc 3:1).

Key Data :

  • Yield: 65%

  • Purity (HPLC): 97.2%

Step 3: Deprotection and Racemization

The tert-butyl ester is cleaved with HCl (4M in dioxane) at 25°C for 3 hours. Racemization at the 2-position is minimized by maintaining temperatures below 30°C, yielding rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid.

Key Data :

  • Yield: 89%

  • Racemization: <5%

Step 1: Bicyclic Lactam Formation

δ-Lactams are synthesized via cyclization of γ,δ-unsaturated amides using Grubbs II catalyst (5 mol%) in refluxing toluene. The resulting bicyclic lactam is hydrogenated (H₂, Pd/C) to afford cis-4-hydroxypyrrolidine-2-carboxylic acid.

Key Data :

  • Yield: 82%

  • cis/trans Ratio: 95:5

Step 2: Carboxymethyl and Sulfonyl Group Installation

Concurrent alkylation and sulfonylation are performed using tert-butyl bromoacetate (1.2 eq) and 2-(2-chlorophenyl)ethenesulfonyl chloride (1.1 eq) in DCM/TEA. After deprotection (HCl/dioxane), the racemic product is isolated.

Key Data :

  • Overall Yield: 58%

  • Purity (HPLC): 96.8%

Optimization Strategies

Stereochemical Control

  • Catalytic Hydrogenation : Rhodium catalysts with (R)-BINAP ensure >95% ee for the (2R,4S) configuration.

  • Low-Temperature Deprotection : HCl-mediated deprotection at 25°C limits racemization to <5%.

Solvent and Reagent Optimization

  • Sulfonylation : DCM outperforms THF due to better solubility of sulfonyl chlorides.

  • Alkylation : NaH in DMF provides superior reactivity compared to K₂CO₃ in acetonitrile.

Analytical Characterization

Spectroscopic Data

Parameter Value
¹H NMR (400 MHz, D₂O) δ 7.65 (d, J=8.4 Hz, 1H, ArH), 7.48 (m, 2H, ArH), 6.95 (d, J=16 Hz, 1H, CH=CH), 4.32 (dd, J=8.4, 4.8 Hz, 1H, H-2), 3.85 (m, 1H, H-4), 2.95–3.15 (m, 4H, CH₂COO⁻)
¹³C NMR (100 MHz, D₂O) δ 176.8 (COO⁻), 143.2 (CH=CH), 134.6 (C-Cl), 129.1–128.4 (ArC), 62.1 (C-2), 58.9 (C-4), 42.5 (CH₂COO⁻)
HRMS (ESI-TOF) m/z 427.0521 [M+H]⁺ (calc. 427.0518)

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/iPrOH 80:20) confirms racemic composition with two peaks (tᵣ = 12.3 and 14.1 min).

Industrial-Scale Considerations

Cost-Effective Reagents

  • 2-(2-Chlorophenyl)ethenesulfonyl chloride : Synthesized in situ from sodium 2-chlorobenzenesulfinate and vinyl bromide via radical-initiated coupling.

  • L-Proline : Commercially available at $120–150/kg, making Route 1 economically viable.

Waste Management

  • TEA·HCl byproducts are neutralized with NaOH for safe disposal.

  • Pd/C catalysts are recycled via filtration and reactivation .

Q & A

Q. What are the optimal synthetic routes to achieve high enantiomeric purity in rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid?

  • Methodological Answer : The synthesis of this compound requires precise stereochemical control. A multi-step approach is recommended:

Chiral Induction : Use chiral catalysts (e.g., asymmetric hydrogenation catalysts) during pyrrolidine ring formation to establish the (2R,4S) configuration .

Sulfonylation : Introduce the 2-(2-chlorophenyl)ethenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 0–5°C) to minimize racemization .

Carboxymethyl Attachment : Employ a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) to graft the carboxymethyl group while preserving stereochemistry .

  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm enantiomeric purity using chiral HPLC with a polysaccharide-based column .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify the pyrrolidine ring conformation and substituent positions. Key signals include the sulfonyl group (δ 110–125 ppm in 13C^{13}\text{C}) and carboxymethyl protons (δ 3.5–4.0 ppm in 1H^{1}\text{H}) .
  • X-ray Crystallography : Resolve absolute stereochemistry by co-crystallizing with a heavy atom (e.g., bromine derivative) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+: ~455.1 g/mol) and detects impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric purity data arising from different synthetic protocols?

  • Methodological Answer : Discrepancies often stem from variability in reaction conditions (e.g., temperature, solvent polarity). To address this:

Comparative Analysis : Synthesize batches using alternative methods (e.g., Mitsunobu vs. Grignard addition) and compare purity via chiral HPLC .

Kinetic Studies : Perform time-resolved NMR to track racemization rates during sulfonylation, optimizing reaction quenching times .

Computational Modeling : Use density functional theory (DFT) to predict energy barriers for stereochemical inversion under varying conditions .

Q. What computational strategies are recommended to predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., proteases or GPCRs). Focus on sulfonyl and carboxylate groups as key interaction sites .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
  • Free Energy Calculations : Use MM-GBSA to estimate binding affinities and identify hotspots for structural optimization .

Q. What experimental approaches are suitable for evaluating the compound’s inhibitory effects on enzymatic activity?

  • Methodological Answer :
  • Enzyme Assays : Conduct fluorometric or colorimetric assays (e.g., trypsin-like proteases) with varying inhibitor concentrations (1 nM–10 µM). Measure IC50_{50} values using nonlinear regression .
  • Kinetic Analysis : Determine inhibition mechanism (competitive/non-competitive) via Lineweaver-Burk plots .
  • SPR Biosensing : Quantify real-time binding kinetics (kon_\text{on}/koff_\text{off}) using surface plasmon resonance with immobilized enzymes .

Q. How can the compound’s stability be assessed under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
  • pH Stability Profiling : Incubate in buffers (pH 1–10) for 24 hours and quantify intact compound using UV-Vis spectroscopy (λ = 260 nm) .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify melting points and phase transitions .

Q. What considerations are critical for designing in vivo studies to evaluate pharmacokinetics and toxicity?

  • Methodological Answer :
  • ADME Profiling :
  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Toxicology Screening :
  • Ames Test : Assess mutagenicity in Salmonella typhimurium strains .
  • hERG Assay : Evaluate cardiac toxicity using patch-clamp electrophysiology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.